pKa and Ionization State: Enhanced Basicity vs. 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine
The target compound exhibits a predicted pKa of 8.16±0.20, which is 0.36 units lower than the predicted pKa of 8.52±0.20 for the mono-chlorinated analog 1-(2-chloropyrimidin-4-yl)pyrrolidin-3-amine . This difference in basicity, attributed to the electron-withdrawing effect of the 5-fluoro substituent, alters the protonation state of the pyrrolidine amine at physiological pH, potentially affecting solubility, membrane permeability, and target binding kinetics.
| Evidence Dimension | pKa (Acid Dissociation Constant, Predicted) |
|---|---|
| Target Compound Data | 8.16 ± 0.20 |
| Comparator Or Baseline | 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine: 8.52 ± 0.20 |
| Quantified Difference | Δ = -0.36 |
| Conditions | Predicted using ACD/Labs Percepta Platform |
Why This Matters
A lower pKa reduces the fraction of positively charged species at physiological pH, which can influence oral bioavailability and CNS penetration in drug development programs.
